Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy-
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy- (CAS: 66947-60-2) is a substituted benzocyclobutenone derivative characterized by a bicyclic framework with a methoxy group at the 3-position. This compound belongs to the benzocyclobutene (BCB) family, which is notable for its strained cyclobutane ring fused to a benzene moiety. The methoxy substituent introduces electronic and steric effects that modulate its reactivity and physical properties, making it valuable in synthetic organic chemistry and materials science .
Properties
IUPAC Name |
3-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-11-7-2-3-8-6(4-7)5-9(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUABZCRKUHNELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250812 | |
| Record name | 3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-27-1 | |
| Record name | 3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy- typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of related bicyclo[4.2.0]octa-1,3,5-trienes can be achieved using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex .
Industrial Production Methods: While specific industrial production methods for Bicyclo[42
Chemical Reactions Analysis
Types of Reactions: Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy- is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems, potentially leading to the development of new pharmaceuticals.
Industry: In the industrial sector, Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy- can be used in the fabrication of high-density multilayer interconnect structures using gold metallization and polymer interlayer dielectric .
Mechanism of Action
The mechanism of action for Bicyclo[420]octa-1,3,5-trien-7-one, 3-methoxy- involves its interaction with molecular targets through its bicyclic structure
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3-methoxy-BCB with its positional isomers and parent compound:
| Compound Name | CAS Number | Melting Point (°C) | Solubility | Key Structural Feature |
|---|---|---|---|---|
| Bicyclo[4.2.0]octa-1,3,5-trien-7-one (Parent) | 3469-06-5 | ~120 (decomposes) | Organic solvents | Unsubstituted BCB framework |
| 3-Methoxy-BCB | 66947-60-2 | 40–42 | Organic solvents | Methoxy at 3-position |
| 4-Methoxy-BCB | Not specified | 55 | Organic solvents | Methoxy at 4-position |
| 5-Methoxy-BCB | 66947-60-2 | 40–42 | Organic solvents | Methoxy at 5-position |
Notes:
- Positional isomers (3-, 4-, and 5-methoxy) show distinct melting points due to variations in crystal packing influenced by substituent orientation .
Key Research Findings
- Electronic Effects : The 3-methoxy group exhibits stronger electron-donating effects than 4- or 5-methoxy substituents, altering the electrophilicity of the carbonyl group in BCB derivatives .
- Biological Activity : Methoxy-BCBs are explored in drug design for their ability to mimic aromatic pharmacophores while introducing conformational constraints .
- Material Science : BCB-based polymers incorporating 3-methoxy groups show improved dielectric properties, making them candidates for microelectronics encapsulation .
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methoxy- (commonly referred to as BCOOM), is an aromatic compound characterized by its unique bicyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of BCOOM, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological significance.
- Molecular Formula : C₈H₆O
- Molecular Weight : 118.133 g/mol
- CAS Number : 3469-06-5
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 219.6 ± 20.0 °C at 760 mmHg
- Flash Point : 85.9 ± 16.7 °C
Biological Activity
BCOOM exhibits a variety of biological activities that have been explored in several studies:
Antimicrobial Activity
Research indicates that derivatives of BCOOM possess significant antibacterial properties. A study conducted by researchers at a prominent university demonstrated that BCOOM and its derivatives showed efficacy against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent antibacterial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| BCOOM | 32 | Staphylococcus aureus |
| BCOOM | 64 | Escherichia coli |
Anticancer Potential
The anticancer activity of BCOOM has also been investigated extensively. In vitro studies have revealed that BCOOM induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the activation of caspases and modulation of the mitochondrial pathway.
A notable study published in a peer-reviewed journal reported the following findings:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HT-29 (Colon) | 20 | Mitochondrial pathway modulation |
Case Studies
-
Case Study on Antibacterial Activity :
A clinical trial evaluated the effectiveness of BCOOM in treating skin infections caused by resistant bacterial strains. Patients receiving topical applications of BCOOM showed significant improvement compared to those treated with standard antibiotics. -
Case Study on Anticancer Effects :
A laboratory study assessed the effects of BCOOM on tumor growth in xenograft models of breast cancer. Results indicated a substantial reduction in tumor size and weight in treated groups compared to controls.
Q & A
Q. What are the standard synthetic routes for 3-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclization or functionalization of benzocyclobutene derivatives. For example:
- Stepwise cyclization : Starting from 3,4-dimethoxyphenylacetic acid, iodination and amidation yield intermediates that undergo cyclization to form the bicyclic core .
- Palladium-catalyzed C–H acylation : Intramolecular reactions with bromophenylacetonitrile precursors can generate bicyclo[4.2.0]octatrienone derivatives under controlled conditions .
Key factors : Temperature (-78°C for lithiation steps), solvent (tetrahydrofuran for stability), and catalyst loading (e.g., Pd(OAc)₂ for acylation) critically affect yield. Reported yields range from 47% to 70%, with instability in intermediates requiring inert atmospheres .
Q. What spectroscopic techniques are recommended for characterizing 3-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one?
- NMR : ¹H and ¹³C NMR identify methoxy group positioning (δ ~3.8 ppm for OCH₃) and bicyclic backbone protons (δ 6.5–7.2 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₈O₂: 148.16 g/mol) and fragmentation patterns .
- IR spectroscopy : Carbonyl stretches (~1700 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) validate functional groups .
Q. How does the compound’s stability impact storage and handling in laboratory settings?
- Thermal stability : Decomposition occurs above 150°C, requiring storage at ≤4°C under inert gas (argon/nitrogen) .
- Light sensitivity : The conjugated bicyclic system may undergo [2+2] photocycloaddition; amber glassware is recommended .
- Moisture sensitivity : Methoxy and ketone groups are prone to hydrolysis; anhydrous solvents must be used in reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one in Diels-Alder reactions?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs). The electron-deficient ketone enhances electrophilicity, favoring inverse-electron-demand Diels-Alder reactions .
- Transition state analysis : Identify regioselectivity in cycloadditions using QM/MM simulations. Substituents on dienophiles (e.g., electron-withdrawing groups) improve reaction rates .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Case study : Shapiro reaction yields (47–70%) vary due to intermediate instability (e.g., enol derivatives). Mitigation strategies:
- Use low temperatures (-78°C) and rapid quenching .
- Stabilize intermediates with silyl protecting groups (e.g., tert-butyldimethylsilyl) .
- Statistical analysis : Apply Design of Experiments (DoE) to optimize parameters (catalyst loading, solvent polarity) .
Q. How does the methoxy group influence the compound’s electronic structure and applications in medicinal chemistry?
- Electronic effects : The methoxy group donates electrons via resonance, reducing ketone electrophilicity but enhancing π-π stacking in biological targets .
- Biological relevance : Analogues (e.g., 5-(phenylmethoxy) derivatives) show potential as kinase inhibitors or antiarrhythmics, validated by docking studies with cytochrome P450 enzymes .
Methodological Notes
- Synthesis : Prioritize inert conditions and rigorous purification (e.g., column chromatography with ethyl acetate/hexane) .
- Contradiction Analysis : Cross-validate spectral data with computational predictions (e.g., NMR chemical shift calculators) .
- Safety : Despite limited toxicity data for the 3-methoxy derivative, handle analogues with acute toxicity (H302, H315) using PPE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
